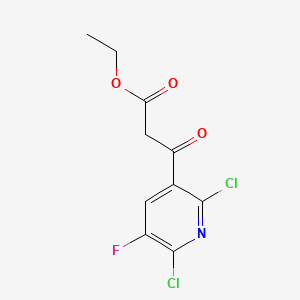
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Cat. No. B7768277
M. Wt: 280.08 g/mol
InChI Key: IEUHWNLWVMLHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07642356B2
Procedure details


To 100 □ of 1,2-dichloroethane were added 10 g of 2,6-dichloro-5-fluoro-3-cyanopyridine, 3.6 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 50 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 4 hours. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was dried through distillation under reduced pressure, and 50 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) was added thereto. Then, the reactor was cooled to 0˜10° C., and was stirred for 1 hour. The resulting solid was filtered and washed with 25 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) having the same temperature, to obtain the title compound in the yield of 80% (11.7 g)


Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step Two



Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](C#N)=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1.C([CH:14]([C:18]([O-:20])=O)[C:15]([O-:17])=[O:16])C.[K+].[K+].Cl.Cl[CH2:25][CH2:26]Cl>[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[C:7]([C:18](=[O:20])[CH2:14][C:15]([O:17][CH2:25][CH3:26])=[O:16])=[CH:6][C:5]([F:10])=[C:4]([Cl:11])[N:3]=1 |f:1.2.3,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C(C=C1C#N)F)Cl
|
|
Name
|
potassium ethylmalonate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)[O-])C(=O)[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
then was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction by TLC
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried through distillation under reduced pressure, and 50 □ of a mixed solvent of ethanol and water ( 7:3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
v/v ) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the reactor was cooled to 0˜10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 25 □ of a mixed solvent of ethanol and water ( 7:3
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C=C1C(CC(=O)OCC)=O)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
